Tridecane, 1-(methylsulfinyl)-
Description
Tridecane, 1-(methylsulfinyl)- is a sulfur-containing alkane derivative characterized by a methylsulfinyl (CH₃S(O)-) group attached to the terminal carbon of a tridecane backbone (C₁₃H₂₈). While direct studies on this compound are sparse in the provided evidence, its structural analogs and related sulfinyl compounds offer insights into its physicochemical and biological properties. For example, sulfinyl groups are known to influence solubility, volatility, and biological interactions, as seen in nematicidal volatile organic compounds (VOCs) produced by Fusarium oxysporum .
Properties
CAS No. |
5931-51-1 |
|---|---|
Molecular Formula |
C14H30OS |
Molecular Weight |
246.45 g/mol |
IUPAC Name |
1-methylsulfinyltridecane |
InChI |
InChI=1S/C14H30OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15/h3-14H2,1-2H3 |
InChI Key |
OJAUIBMFJFLOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCS(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 1-(methylsulfinyl)- typically involves the oxidation of tridecyl methyl sulfide. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired sulfoxide .
Industrial Production Methods: Industrial production methods for Tridecane, 1-(methylsulfinyl)- are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tridecane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfinyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Tridecane, 1-(methylsulfonyl)-.
Reduction: Tridecyl methyl sulfide.
Substitution: Various substituted tridecanes depending on the reagents used
Scientific Research Applications
Chemistry: Tridecane, 1-(methylsulfinyl)- is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones. It serves as a model compound for studying sulfoxide chemistry .
Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial properties .
Medicine: Tridecane, 1-(methylsulfinyl)- is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Tridecane, 1-(methylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
a. n-Tridecane (CAS 629-50-5)
- Structure : A linear alkane (C₁₃H₂₈) without functional groups.
- Properties: Nonpolar, low solubility in water, and high volatility compared to sulfinyl derivatives. Used as a solvent or reference in VOC studies .
b. 1-(2-Hydroxyethoxy) Tridecane
- Structure : Tridecane with a 2-hydroxyethoxy substituent.
- Properties : Detected as a VOC in Fusarium oxysporum, this compound exhibits nematicidal activity against Meloidogyne spp. due to its oxygenated functional group .
- Key Differences : The hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity, whereas the methylsulfinyl group in 1-(methylsulfinyl)-tridecane may confer stronger electrophilic character.
c. Methyl 1-Propenyl Trisulfide
- Structure : A trisulfide with methyl and propenyl groups (C₄H₈S₃).
- Properties : Found in garlic and other Allium species, it exhibits antimicrobial and insecticidal properties. The trisulfide linkage contributes to its reactivity .
- Key Differences : Unlike 1-(methylsulfinyl)-tridecane, this compound features multiple sulfur atoms in a trisulfide chain, leading to distinct reactivity patterns (e.g., thiol-disulfide exchange).
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
